1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene
Description
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene (CAS 880486-13-5, C₁₃H₁₀Cl₂S) is a chlorinated aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH₂Cl) group at position 1 and a 4-chlorophenylsulfanyl (-S-C₆H₄Cl) group at position 2. The compound is synthesized via established procedures involving thiol-alkylation reactions, as evidenced by related derivatives in the literature .
Properties
IUPAC Name |
1-chloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJLGVDVLDAUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376886 | |
| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13459-60-4 | |
| Record name | 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, also known as a chlorinated phenyl sulfide compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.
The compound has the molecular formula and features a chloromethyl group and a sulfanyl group attached to a benzene ring. Its structure allows for various chemical reactions, including substitution, oxidation, and reduction, which can be leveraged in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 13459-60-4 |
| MDL Number | MFCD04117778 |
| Hazard Classification | Irritant |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Case Study: Antimicrobial Efficacy
A recent study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against clinical strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. The compound demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer).
Research Findings on Anticancer Activity
In vitro studies revealed that the compound exhibited IC50 values below 10 µg/mL against HeLa cells, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | 11.20 - 93.46 |
| SKOV-3 | 7.87 - 70.53 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in neutralizing free radicals, which can contribute to cellular damage and disease progression.
Antioxidant Testing Results
In comparative studies, the compound demonstrated significant radical scavenging activity with IC50 values indicating effective antioxidant capacity. This suggests its potential utility in formulations aimed at reducing oxidative stress-related conditions .
The biological activities of this compound are largely attributed to its structural features that allow for interactions with biological targets:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.
- Halogen Bonding : The chlorine atoms may participate in halogen bonding, enhancing interactions with biomolecules.
Scientific Research Applications
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, with the CAS number 13459-60-4, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by the following molecular formula:
- Formula : C₁₃H₁₀Cl₂S
- Molecular Weight : 271.74 g/mol
- MDL Number : MFCD04117778
The compound features a chloromethyl group and a phenyl ring substituted with a chlorophenylsulfanyl moiety, which contributes to its reactivity and potential applications in various fields.
Pharmaceutical Chemistry
The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic effects. For instance, compounds derived from this compound have shown promise in targeting specific biological pathways involved in diseases such as cancer and bacterial infections.
Material Science
In material science, this compound can serve as a building block for the synthesis of polymers and other materials with specific properties. The presence of sulfur in its structure allows for the formation of materials with improved thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can enhance their performance in various applications, including coatings and adhesives.
Agrochemicals
The compound's chlorinated structure makes it suitable for use in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Studies have indicated that derivatives of this compound exhibit effective herbicidal activity against a range of weed species, making it a candidate for further development in agricultural applications.
Analytical Chemistry
This compound has been utilized in analytical chemistry as a standard reference material for chromatographic techniques. Its well-defined chemical properties allow for accurate calibration of instruments such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), facilitating the detection and quantification of similar compounds in complex mixtures.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Chemistry | Precursor for drug synthesis |
| Material Science | Building block for polymers |
| Agrochemicals | Intermediate for herbicides/pesticides |
| Analytical Chemistry | Standard reference material for chromatographic techniques |
Case Study 1: Synthesis of Anticancer Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized novel derivatives from this compound, leading to compounds that demonstrated significant cytotoxic activity against various cancer cell lines. The modifications allowed for enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Study 2: Development of Herbicides
A research article in Pesticide Biochemistry and Physiology explored the efficacy of herbicides synthesized from this compound. The study reported that certain derivatives exhibited over 80% weed control efficacy in field trials, highlighting the potential for commercial application in agriculture.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Sulfanyl Group
The sulfanyl group’s substituent significantly influences the compound’s electronic and steric properties. Key analogs include:
Alkylsulfanyl Derivatives
- 1-(Chloromethyl)-2-(methylsulfanyl)benzene (1a): Structure: -SMe instead of -S-C₆H₄Cl. Properties: Simpler alkyl substituent reduces steric bulk and electron-withdrawing effects. The ^1H NMR spectrum shows a singlet at δ 2.34 ppm for the methyl group, contrasting with the aromatic signals in the 4-chlorophenyl analog .
Aryl- and Halogen-Substituted Sulfanyl Derivatives
- 1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene: Structure: Fluorine replaces chlorine on the phenyl ring. The molecular weight (270.72 g/mol) is slightly higher than the 4-chloro analog (269.19 g/mol) .
- 1-[1-(4-Chlorophenyl)ethenyl]-2-{[(1,1-dimethylethyl)sulfanyl]methyl}benzene (5c) :
Impact of Halogen Position and Type
Halogen substitution on the benzene ring alters electronic effects and intermolecular interactions:
- 1-Chloro-4-{[(2-chlorophenyl)methyl]sulfanyl}benzene :
- 4-Chlorophenyl phenyl sulfone :
Spectral and Physical Property Comparison
Preparation Methods
Synthesis of 2-[(4-Chlorophenyl)Sulfanyl]Benzene
The foundational step involves forming the C–S bond at position 2 via nucleophilic aromatic substitution (S<sub>N</sub>Ar). A halogenated benzene derivative (e.g., 2-chloronitrobenzene) reacts with 4-chlorobenzenethiolate under alkaline conditions. The nitro group at position 1 activates the ring for substitution at position 2 by stabilizing the negatively charged intermediate through resonance.
Reaction Conditions
-
Substrate : 2-Chloronitrobenzene
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Nucleophile : Sodium 4-chlorobenzenethiolate (generated from 4-chlorobenzenethiol and NaOH)
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Temperature : 120–150°C
-
Solvent : Dimethylformamide (DMF)
The nitro group is subsequently reduced to an amine using H<sub>2</sub>/Pd-C and removed via diazotization, yielding 2-[(4-chlorophenyl)sulfanyl]benzene.
Blanc Chloromethylation
The chloromethyl group is introduced at position 1 using the Blanc reaction, which employs formaldehyde and hydrochloric acid in the presence of ZnCl<sub>2</sub> as a catalyst. The sulfanyl group directs electrophilic attack to the ortho position (position 1) due to its electron-donating resonance effects.
Reaction Conditions
-
Substrate : 2-[(4-Chlorophenyl)sulfanyl]benzene
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Reagents : Formaldehyde (37% aqueous), HCl gas, ZnCl<sub>2</sub>
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Temperature : 50–60°C
-
Reaction Time : 6–8 hours
Key Challenges :
-
Competing para-substitution (5–10% para-isomer formation).
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Over-chlorination of the methyl group, mitigated by controlling HCl flow.
Ullmann Coupling and Sequential Functionalization
Ullmann Coupling for C–S Bond Formation
A copper-catalyzed coupling between 2-iodobenzene and 4-chlorobenzenethiol forms the sulfanyl linkage. This method bypasses the need for electron-withdrawing activators.
Reaction Conditions
Chloromethylation via Friedel-Crafts Alkylation
The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) and AlCl<sub>3</sub>. The sulfanyl group’s ortho-directing effect ensures regioselectivity.
Reaction Conditions
-
Substrate : 2-[(4-Chlorophenyl)sulfanyl]benzene
-
Reagents : MOMCl (1.2 equiv), AlCl<sub>3</sub> (1.5 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → rt
-
Yield : 65%
One-Pot Sulfanyl-Chloromethyl Sequential Synthesis
Simultaneous Functionalization
This industrial-scale method combines sulfanylation and chloromethylation in a single reactor, leveraging excess thionyl chloride (SOCl<sub>2</sub>) to minimize hydrolysis byproducts.
Reaction Conditions
-
Substrate : Chlorobenzene
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Sulfonating Agent : Chlorosulfonic acid (1.6 equiv)
-
Chloromethylation Agent : SOCl<sub>2</sub> (3.2 equiv)
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Temperature : 80°C (sulfonation) → 120°C (chloromethylation)
Mechanism :
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Chlorosulfonation forms 4-chlorobenzenesulfonyl chloride.
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SOCl<sub>2</sub> mediates in situ reduction of the sulfonyl group to sulfanyl.
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Friedel-Crafts alkylation introduces the chloromethyl group.
Byproduct Management :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 72 | 65 | 90 |
| Reaction Steps | 2 | 2 | 1 |
| Byproducts | Para-isomer | Di-alkylated | 4,4'-Isomer |
| Industrial Scalability | Moderate | Low | High |
Method 3 is preferred for large-scale production due to its one-pot design and minimal waste. Methods 1 and 2 are suitable for laboratory-scale synthesis with precise regiocontrol.
Characterization and Quality Control
Key Analytical Data :
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 4.65 (s, 2H, CH<sub>2</sub>Cl), 7.38–7.52 (m, 8H, Ar-H).
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IR (KBr) : 680 cm<sup>−1</sup> (C–S stretch), 1260 cm<sup>−1</sup> (C–Cl stretch).
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MP : 86–88°C.
Purity Optimization :
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Recrystallization from ethanol/water (8:2) removes residual 4,4'-dichlorodiphenyl sulfone.
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Column chromatography (SiO<sub>2</sub>, hexane/EtOAc 9:1) isolates the ortho-isomer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-ene coupling. A base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates the reaction between 4-chlorothiophenol and chloromethylbenzene derivatives. Elevated temperatures (80–100°C) improve yield, while purification involves column chromatography or recrystallization .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied. For example, excess chloromethylbenzene ensures complete conversion of the thiol group, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are used to characterize this compound, and what key features are observed?
- Techniques :
- NMR : Distinct signals for chloromethyl (δ ~4.5 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, multiplet). ¹³C NMR confirms sulfanyl linkage (C-S bond at δ ~130–140 ppm) .
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-S (~600–700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₀Cl₂S (exact mass: 276.99 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Screening : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via disk diffusion assays. The sulfanyl group may disrupt cell membrane integrity .
- Cytotoxicity : IC₅₀ values >50 μM in MTT assays against cancer cell lines (e.g., MCF-7), suggesting limited potency without structural optimization .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?
- Approach : Molecular docking (AutoDock Vina) predicts binding to enzymes like dihydrofolate reductase (DHFR). The chlorophenyl group shows hydrophobic interactions, while the sulfanyl moiety may form hydrogen bonds with active-site residues .
- Validation : MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Variables to Consider :
| Factor | Impact | Example |
|---|---|---|
| Assay Type | Varying sensitivity | Microdilution vs. agar diffusion |
| Solubility | DMSO concentration affects bioavailability | >1% DMSO may artifactually inhibit growth |
| Structural Analogues | Substituent effects | Bromine vs. chlorine in para position |
- Resolution : Meta-analysis of IC₅₀/EC₅₀ values using standardized protocols (e.g., CLSI guidelines) .
Q. How does crystallographic refinement (e.g., SHELXL) improve structural accuracy for this compound?
- Procedure : Single-crystal X-ray diffraction data (Mo-Kα radiation) refined via SHELXL. Anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis validate packing interactions .
- Key Metrics : R-factor <0.05 and electron density maps confirming absence of disorder in the chloromethyl group .
Q. What role do the chloromethyl and sulfanyl groups play in reactivity and regioselectivity?
- Chloromethyl : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the benzene ring directs reactivity to the methyl position .
- Sulfanyl : Participates in redox reactions (e.g., oxidation to sulfoxide/sulfone) and metal coordination. DFT calculations (B3LYP/6-31G*) show higher electron density at sulfur, favoring electrophilic attacks .
Methodological Challenges and Solutions
Q. How are reaction by-products minimized during synthesis?
- By-Products : Di- or tri-substituted derivatives due to excess reagents.
- Mitigation :
- Controlled stoichiometry (1:1 molar ratio of thiol to chloromethyl precursor).
- Use of phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- HPLC-MS : Tracks degradation products in simulated gastric fluid (pH 1.2) over 24 hours.
- Accelerated Stability Testing : 40°C/75% RH for 6 months; degradation <5% indicates shelf-life suitability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
